Cas no 637320-92-4 (2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid)

2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
- 2-methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
- STK807362
- ST50776800
- 2-methyl-5-[(4-methylpiperidyl)sulfonyl]benzoic acid
- benzoic acid, 2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-
- 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
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- MDL: MFCD04219280
- インチ: 1S/C14H19NO4S/c1-10-5-7-15(8-6-10)20(18,19)12-4-3-11(2)13(9-12)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17)
- InChIKey: IYTWELHMTNZIED-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=C(C(=O)O)C=1)(N1CCC(C)CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 448
- トポロジー分子極性表面積: 83.1
2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB418030-5 g |
2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |
637320-92-4 | 5g |
€456.10 | 2023-06-16 | ||
abcr | AB418030-500 mg |
2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |
637320-92-4 | 500MG |
€165.80 | 2023-02-19 | ||
A2B Chem LLC | AX44344-5g |
2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |
637320-92-4 | >95% | 5g |
$620.00 | 2024-04-19 | |
TRC | M240240-1000mg |
2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |
637320-92-4 | 1g |
$ 390.00 | 2022-06-04 | ||
abcr | AB418030-10 g |
2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |
637320-92-4 | 10g |
€773.40 | 2023-06-16 | ||
TRC | M240240-500mg |
2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |
637320-92-4 | 500mg |
$ 235.00 | 2022-06-04 | ||
Ambeed | A779698-1g |
2-MEthyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |
637320-92-4 | 95% | 1g |
$133.0 | 2024-08-02 | |
Ambeed | A779698-5g |
2-MEthyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |
637320-92-4 | 95% | 5g |
$405.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739681-1g |
2-Methyl-5-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid |
637320-92-4 | 98% | 1g |
¥1117.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739681-5g |
2-Methyl-5-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid |
637320-92-4 | 98% | 5g |
¥3968.00 | 2024-05-05 |
2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acidに関する追加情報
2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid (CAS No. 637320-92-4): A Comprehensive Overview
2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid (CAS No. 637320-92-4) is a specialized organic compound that has garnered significant attention in the pharmaceutical and chemical research sectors. This compound, characterized by its unique sulfonylbenzoic acid backbone and methylpiperidine substitution, plays a pivotal role in the development of novel therapeutic agents and chemical intermediates. Its molecular structure, which combines a benzoic acid core with a sulfonyl linker and a 4-methylpiperidine moiety, offers a versatile platform for further chemical modifications and applications.
The growing interest in 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid can be attributed to its potential applications in drug discovery and medicinal chemistry. Researchers are particularly intrigued by its ability to act as a key intermediate in the synthesis of biologically active molecules. The compound's sulfonyl group enhances its reactivity, making it a valuable building block for the creation of more complex structures. Additionally, the presence of the methylpiperidine ring introduces steric and electronic effects that can influence the pharmacokinetic properties of derived compounds.
One of the most frequently searched questions regarding 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid is its solubility and stability under various conditions. Studies indicate that this compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while remaining relatively stable at room temperature. These properties make it suitable for use in laboratory settings, where precise control over reaction conditions is essential. Furthermore, its stability profile ensures that it can be stored for extended periods without significant degradation, a critical factor for researchers and manufacturers alike.
In the context of current trends, 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid is often discussed in relation to its role in the development of small molecule inhibitors and enzyme modulators. With the increasing demand for targeted therapies in oncology and inflammatory diseases, this compound's ability to interact with specific biological targets has positioned it as a promising candidate for further investigation. Its sulfonylbenzoic acid moiety, in particular, is known to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to protein active sites.
Another area of interest is the synthetic pathways employed to produce 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid. Researchers often explore multistep organic synthesis methods, starting from commercially available precursors. The incorporation of the 4-methylpiperidine group typically involves nucleophilic substitution reactions, while the sulfonyl linkage is introduced through sulfonation or oxidation steps. Optimizing these synthetic routes is a common topic in academic and industrial research, as it directly impacts the compound's yield, purity, and cost-effectiveness.
The market dynamics surrounding 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid reflect its niche but growing demand. Pharmaceutical companies and contract research organizations (CROs) are the primary consumers, utilizing the compound for preclinical and early-stage drug development. Recent advancements in high-throughput screening and combinatorial chemistry have further amplified its relevance, as researchers seek diverse chemical libraries to identify potential lead compounds. Additionally, the rise of AI-driven drug discovery platforms has spurred interest in structurally unique molecules like this one, which can serve as templates for virtual screening and molecular modeling.
From a regulatory perspective, 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid is generally regarded as safe for research purposes when handled according to standard laboratory protocols. It is not classified as a hazardous substance under most international guidelines, provided that appropriate safety measures, such as the use of personal protective equipment (PPE) and proper ventilation, are observed. This favorable safety profile enhances its appeal for widespread use in academic and industrial laboratories.
Looking ahead, the future of 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid appears promising, with potential expansions into new therapeutic areas and chemical applications. Its versatility as a synthetic intermediate, combined with its unique structural features, ensures that it will remain a subject of interest for years to come. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in the advancement of medicinal chemistry and drug development.
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